2-Aminocinnamic acid
Overview
Description
2-Aminocinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of an amino group attached to the alpha carbon of the cinnamic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminocinnamic acid can be synthesized through several methods. One common approach involves the cyanide-catalyzed imino-Stetter reaction. In this method, aldimines derived from this compound derivatives and a commercially available aldehyde are subjected to the imino-Stetter reaction, resulting in the formation of indole-3-acetic acid derivatives . Another method involves the Heck reaction of ortho-iodoaniline derivatives with acrylonitrile, followed by the imino-Stetter reaction to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions: 2-Aminocinnamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms of the compound.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include indole derivatives, amino alcohols, and various substituted cinnamic acid derivatives .
Scientific Research Applications
2-Aminocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-aminocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may interact with bacterial cell wall components, leading to cell lysis. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
2-Aminocinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Aminocinnamic acid: Has the amino group in a different position, leading to different reactivity and applications.
3,4-Dihydroxycinnamic acid: Contains hydroxyl groups, providing different biological activities and chemical properties
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
(E)-3-(2-aminophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQKHKEEHEPOE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-63-7 | |
Record name | NSC31673 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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